6-chloro-2-(2-methoxyphenyl)quinoline
Description
Synthesis Analysis
The synthesis of quinoline derivatives, including compounds closely related to 6-chloro-2-(2-methoxyphenyl)quinoline, often involves efficient, scalable methods suitable for large-scale production. For instance, Bänziger et al. (2000) describe a practical synthesis approach for octahydrobenzo[g]quinolines, a related class, highlighting a method that could potentially be adapted for the synthesis of our compound of interest using 1,6-dimethoxynaphthalene and other readily available materials through lithiation, hydrogenation, and cyclization steps to achieve high yields (Bänziger, Cercus, Stampfer, & Sunay, 2000).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been detailed through X-ray diffraction and computational studies. Shahani et al. (2010) provide insights into the crystal structure of a closely related quinoline derivative, indicating typical dihedral angles between the quinoline system and substituent groups that could be analogous to the structural characteristics of this compound (Shahani, Fun, Sarveswari, Vijayakumar, & Ragavan, 2010).
Chemical Reactions and Properties
Quinoline derivatives are known for their reactivity and versatility in chemical reactions. Bonacorso et al. (2018) discuss the synthesis of quinolines with various substituents, emphasizing the role of Buchwald–Hartwig amination in achieving high yields and the potential for diverse functionalization, which is relevant for understanding the chemical behavior of this compound (Bonacorso, Rodrigues, Iglesias, Silveira, Feitosa, Rosa, Martins, Frizzo, & Zanatta, 2018).
Physical Properties Analysis
The physical properties of quinoline derivatives, including solubility, melting points, and crystal structures, are crucial for their application in various fields. Zeyada et al. (2016) investigated the structural and optical properties of quinoline derivatives, providing insight into how substitutions on the quinoline core affect these properties, which is applicable to understanding the physical characteristics of this compound (Zeyada, El-Nahass, & El-Shabaan, 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other molecules, are influenced by the structure of the quinoline derivatives. Dyablo et al. (2016) provide a study on the protonation trends and molecular structure of methoxy-substituted quinolines, which offers insights into the basicity and stability of compounds like this compound, highlighting the impact of substituents on these properties (Dyablo, Pozharskii, Shmoilova, Ozeryanskii, Fedik, & Suponitsky, 2016).
properties
IUPAC Name |
6-chloro-2-(2-methoxyphenyl)quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c1-19-16-5-3-2-4-13(16)15-8-6-11-10-12(17)7-9-14(11)18-15/h2-10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNVYFUCBFIQTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=C(C=C2)C=C(C=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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